

dabrafenib metabolites carboxy-dabrafenib desmethyl-dabrafenib hydroxy-dabrafenib

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Compound Focus: Dabrafenib

CAS No.: 1195765-45-7

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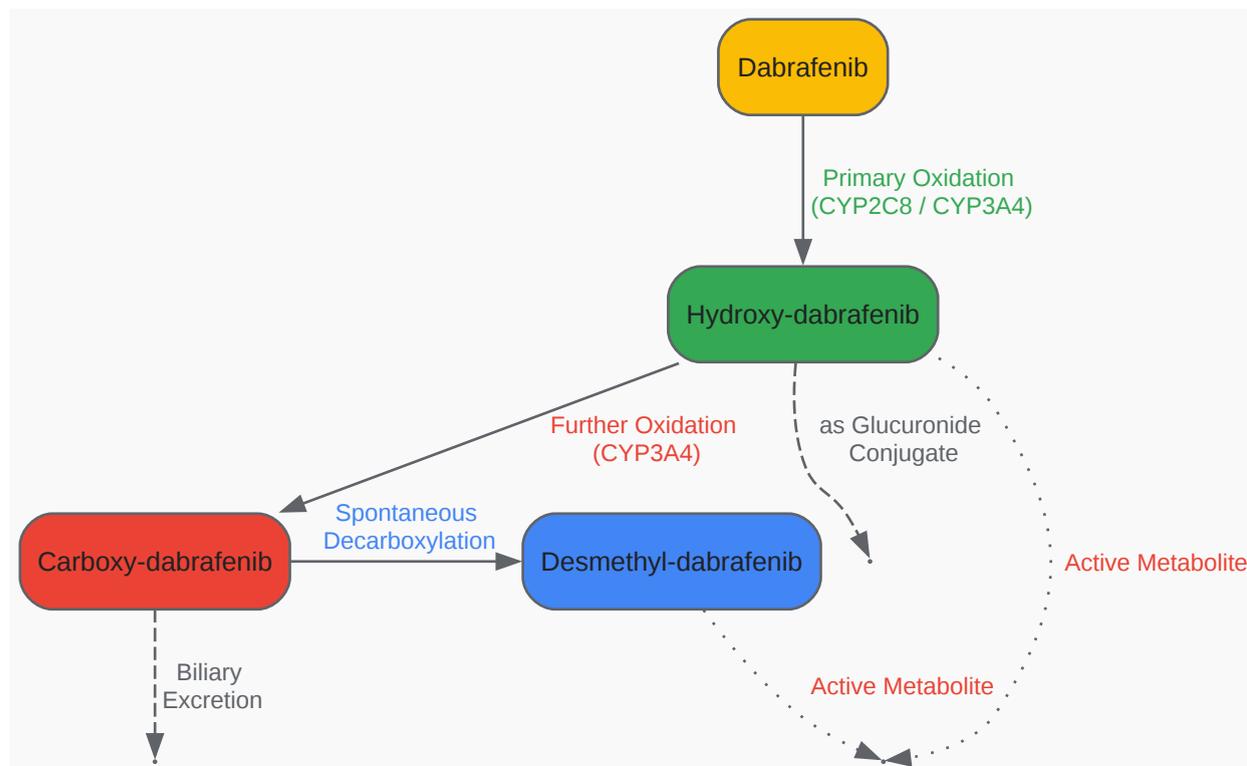
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Key Characteristics of Dabrafenib's Major Metabolites

Metabolite	Enzymes Involved in Formation	Relative Systemic Exposure (AUC at steady state vs. parent)	In Vitro BRAF V600E Inhibitory Potency (relative to dabrafenib)	Terminal Half-Life (Hours)
Hydroxy-dabrafenib	CYP2C8, CYP3A4 [1] [2]	~90% [3]	2- to 5-fold less potent [3]	~10 [2]
Carboxy-dabrafenib	CYP3A4 (from hydroxy-dabrafenib) [1] [2]	~11-fold higher [3]	17- to 240-fold less potent [3]	21-22 [4] [2]
Desmethyl-dabrafenib	Non-enzymatic decarboxylation of carboxy-dabrafenib [1] [4]	~70% [3]	2- to 5-fold less potent [3]	21-22 [4] [2]

Metabolic Pathway and Disposition

The following diagram illustrates the primary metabolic pathway and key disposition characteristics of **dabrafenib**.



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Dabrafenib's disposition involves extensive oxidative metabolism followed by biliary and urinary excretion [1] [2]. The metabolites hydroxy-**dabrafenib** and desmethyl-**dabrafenib** are considered **active metabolites** due to their potent inhibition of BRAF V600E, and they contribute to the drug's overall clinical efficacy [4] [3]. Due to its longer half-life, carboxy-**dabrafenib** accumulates upon repeated dosing [4].

Analytical Method for Metabolite Measurement

Accurate measurement of **dabrafenib** and its metabolites is essential for pharmacokinetic studies. Below is a detailed protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for this purpose [5] [6].

- **Objective:** To simultaneously quantify **dabrafenib** and semi-quantify its major metabolites (hydroxy-, carboxy-, and desmethyl-**dabrafenib**) in human plasma.
- **Sample Preparation:** Protein precipitation.

- **Procedure:** A 50 μL aliquot of human plasma sample is mixed with 150 μL of an internal standard (e.g., Erlotinib-d6 or Carbamazepine) solution in ice-cold acetonitrile [7] [5].
- **Steps:** Vortex mix for 2 minutes, then centrifuge at $17,000 \times g$ for 10 minutes at 4°C . The supernatant is transferred to an analysis vial [7] [5].
- **Chromatographic Conditions:**
 - **Column:** Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, $100 \times 2.1 \text{ mm}$, $1.7 \mu\text{m}$) [5].
 - **Mobile Phase:** A) 5 mM Ammonium Acetate; B) Acetonitrile [5].
 - **Gradient:**
 - 0-6 min: Linear increase from 20% B to 45% B.
 - 6-7 min: Return to 20% B for re-equilibration [5].
 - **Flow Rate:** 0.65 mL/min [5].
 - **Column Temperature:** 55°C [5].
 - **Injection Volume:** 3 μL [5].
- **Mass Spectrometric Detection:**
 - **Ionization:** Positive electrospray ionization (ESI+) [5] [6].
 - **Mode:** Multiple Reaction Monitoring (MRM).
 - **Key MRM Transitions [5]:**
 - **Dabrafenib:** m/z 520.1 \rightarrow 307.2
 - **Hydroxy-dabrafenib:** m/z 536.2 \rightarrow 323.2
 - **Carboxy-dabrafenib:** m/z 550.1 \rightarrow 329.1
 - **Desmethyl-dabrafenib:** m/z 506.2 \rightarrow 293.1
- **Validation Parameters:** The method should be validated for its intended use, demonstrating acceptable accuracy (94.6-112.0%), precision (within-run CV% $\leq 3.4\%$), and linearity across the expected concentration range (e.g., 5-5000 ng/mL for **dabrafenib**) [5] [6].

Clinical and Developmental Implications

Understanding these metabolites is critical for several reasons in a research and clinical context:

- **Pharmacological Activity:** The significant systemic exposure of the active metabolites hydroxy- and desmethyl-**dabrafenib** means they contribute substantially to the overall efficacy of **dabrafenib** therapy [4] [3].
- **Drug-Drug Interactions (DDIs):**
 - **As a Victim:** **Dabrafenib** metabolism is susceptible to inhibition by drugs affecting CYP2C8 (e.g., gemfibrozil) and CYP3A4 (e.g., ketoconazole), which can increase **dabrafenib** exposure [7] [2]. Recent research also identifies loratadine as a potent inhibitor of **dabrafenib** metabolism *in vitro* [7] [8].

- **As a Perpetrator: Dabrafenib** auto-induces its own metabolism via CYP3A4, leading to reduced exposure over time [7]. It also induces other enzymes and transporters, potentially decreasing the exposure of co-administered drugs [3].
- **Transporter Interactions: Dabrafenib** and its metabolites interact with key membrane transporters. **Dabrafenib**, hydroxy-**dabrafenib**, and desmethyl-**dabrafenib** are substrates of efflux transporters P-gp and BCRP, which may limit their distribution to sites like the brain [3] [2]. Carboxy-**dabrafenib** is a substrate of hepatic uptake transporters (OATPs), indicating a potential route for transporter-mediated DDIs [3].

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